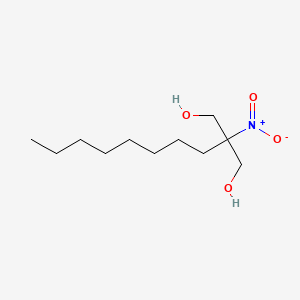

2-Nitro-2-octylpropane-1,3-diol

Description

2-Nitro-2-octylpropane-1,3-diol is a branched nitro-alcohol featuring a long-chain octyl group at the C2 position of a propane-1,3-diol backbone. Its nitro and hydroxyl groups confer polarity, while the octyl chain enhances lipophilicity, influencing solubility and reactivity.

Properties

CAS No. |

64434-69-1 |

|---|---|

Molecular Formula |

C11H23NO4 |

Molecular Weight |

233.30 g/mol |

IUPAC Name |

2-nitro-2-octylpropane-1,3-diol |

InChI |

InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3 |

InChI Key |

LCQJXQRVOVCCQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CO)(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-octylpropane-1,3-diol typically involves the nitration of 2-octylpropane-1,3-diol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2-Nitro-2-octylpropane-1,3-diol involves large-scale nitration reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-octylpropane-1,3-diol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Amino derivatives of 2-Nitro-2-octylpropane-1,3-diol.

Reduction: Various reduced forms of the compound, including hydroxylamines.

Substitution: Substituted derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a preservative due to its antimicrobial properties. |

| Cosmetics | Commonly included in personal care products, although usage has declined due to safety concerns. |

| Industrial | Utilized in water treatment and as a biocide in various industrial applications. |

| Agriculture | Employed in pesticides and fungicides for crop protection. |

Antimicrobial Agent

Bronopol is widely recognized for its effectiveness against a broad spectrum of bacteria and fungi. Its application in pharmaceuticals primarily involves preserving the integrity of formulations by preventing microbial contamination.

Cosmetic Preservative

In cosmetics, Bronopol serves as a preservative to enhance product shelf life. However, regulatory scrutiny has increased due to concerns about the formation of nitrosamines when it decomposes under certain conditions, leading to restrictions in several regions .

Industrial Biocide

Bronopol is utilized in cooling water systems and oil exploration as an effective treatment against bacterial growth that can cause slime and corrosion problems. Its low toxicity at effective concentrations makes it suitable for various industrial applications .

Case Study 1: Pharmaceutical Formulations

A study investigated the stability of Bronopol in liquid pharmaceutical formulations. The results indicated that formulations containing Bronopol maintained antimicrobial efficacy over extended periods, demonstrating its potential for use in long-term storage conditions.

Case Study 2: Cosmetic Products

Research conducted on the safety profile of Bronopol in cosmetic products revealed that while it is effective as a preservative, the potential for nitrosamine formation necessitates careful formulation practices. Manufacturers are advised to limit conditions that could lead to decomposition .

Case Study 3: Industrial Water Treatment

In a comparative study of biocides used in industrial water systems, Bronopol was found to be highly effective against biofilms formed by Gram-negative bacteria, outperforming several other biocides in terms of both efficacy and safety .

Mechanism of Action

The antimicrobial action of 2-Nitro-2-octylpropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The nitro group interacts with cellular components, leading to the generation of reactive oxygen species that damage cellular structures. This results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences among 2-nitro-2-octylpropane-1,3-diol and related compounds:

*Calculated molecular weight based on formula.

Toxicity and Occupational Exposure

- The octyl chain may influence bioaccumulation.

- Nitro Alcohols vs. Nitroalkanes: The U.S. Department of Energy highlights that nitro alcohols (e.g., 2-methyl-2-nitro-1-propanol) generally exhibit higher LD₅₀ values than nitroalkanes like 2-nitropropane (OEL: 10 ppm), likely due to metabolic differences .

Physicochemical Properties

- Lipophilicity : The octyl group in 2-nitro-2-octylpropane-1,3-diol increases hydrophobicity compared to methyl or pyridinyl analogues, reducing aqueous solubility but enhancing membrane permeability.

- Volatility : Simpler diols like 2-ethylpropane-1,3-diol exhibit higher volatility due to lower molecular weight and lack of nitro groups .

Biological Activity

2-Nitro-2-octylpropane-1,3-diol (CAS No. 64434-69-1) is a chemical compound that has garnered attention for its biological activity, particularly as a precursor to fingolimod, an immunomodulatory drug used in the treatment of multiple sclerosis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 233.31 g/mol

IUPAC Name: 2-Nitro-2-octylpropane-1,3-diol

The biological activity of 2-nitro-2-octylpropane-1,3-diol is primarily attributed to its role as an immunomodulator. It functions by modulating immune responses, which is particularly beneficial in autoimmune conditions. The compound is known to influence sphingosine-1-phosphate (S1P) receptors, leading to altered lymphocyte trafficking and reduced inflammatory responses.

Immunomodulatory Effects

Research indicates that 2-nitro-2-octylpropane-1,3-diol exhibits significant immunomodulatory effects:

- Fingolimod Precursor: As a precursor to fingolimod, it plays a critical role in the synthesis of this drug, which is utilized for managing multiple sclerosis by inhibiting lymphocyte egress from lymph nodes .

- Lymphocyte Trafficking: The compound alters the distribution of lymphocytes in the body, effectively reducing their presence in the central nervous system and thereby mitigating autoimmune attacks .

Toxicological Assessments

Toxicological studies have provided insights into the safety profile of 2-nitro-2-octylpropane-1,3-diol:

- Acute Toxicity: Studies have reported varying degrees of acute toxicity depending on the route of exposure (oral, dermal, inhalation). For instance, dermal LD50 values range between 64 mg/kg and 160 mg/kg in animal models .

- Sensitization Potential: Research indicates that while the compound can cause irritation and sensitization in some cases, it does not consistently produce severe allergic reactions .

Study on Immunomodulation

A notable study investigated the effects of 2-nitro-2-octylpropane-1,3-diol on immune cell behavior:

- Methodology: In vitro assays were conducted to observe changes in lymphocyte activation and proliferation.

- Results: The study found that treatment with this compound significantly reduced T-cell activation markers compared to control groups, indicating effective immunosuppression.

Safety Assessment

A comprehensive safety assessment was performed to evaluate the potential risks associated with the use of this compound:

- Dermal Absorption Study: An in vitro study using porcine ear skin demonstrated varying absorption rates based on formulation; aqueous solutions showed higher absorption compared to hydrogels .

- Genotoxicity Testing: Genotoxicity assessments indicated no significant mutagenic effects at tested concentrations .

Data Table: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.